molecular formula C7H11NO3 B13166137 3-Cyclopropyl-2-formamidopropanoic acid

3-Cyclopropyl-2-formamidopropanoic acid

Cat. No.: B13166137
M. Wt: 157.17 g/mol
InChI Key: BXIHGFRODHUJJE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-formamidopropanoic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a formamidopropanoic acid backbone. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 3-Cyclopropyl-2-formamidopropanoic acid can be achieved through various synthetic routes. One common method involves the formal nucleophilic substitution of bromocyclopropanes . This process typically requires the use of chiral, non-racemic bromocyclopropanes as starting materials, which undergo diastereoselective substitution to yield the desired product. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

3-Cyclopropyl-2-formamidopropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Cyclopropyl-2-formamidopropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Cyclopropyl-2-formamidopropanoic acid can be compared with other similar compounds, such as 3-Cyclopropyl-2-propynoic acid . While both compounds contain a cyclopropyl group, they differ in their functional groups and overall structure. This uniqueness allows this compound to exhibit distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-cyclopropyl-2-formamidopropanoic acid

InChI

InChI=1S/C7H11NO3/c9-4-8-6(7(10)11)3-5-1-2-5/h4-6H,1-3H2,(H,8,9)(H,10,11)

InChI Key

BXIHGFRODHUJJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(=O)O)NC=O

Origin of Product

United States

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